Diphenyl ether-d10
Overview
Description
Diphenyl ether-d10, also known as this compound, is a deuterated form of diphenyl ether. It is an organic compound with the formula (C6D5)2O, where deuterium (D) replaces hydrogen atoms. This compound is used primarily in scientific research due to its unique isotopic properties.
Mechanism of Action
Target of Action
Diphenyl ether-d10, also known as Diphenyl-D10 ether, primarily targets protoporphyrinogen oxidase (Protox) . Protox is an enzyme involved in the biosynthesis of heme and chlorophyll . Diphenyl ether derivatives, including this compound, inhibit this enzyme, thereby affecting the production of these vital biomolecules .
Mode of Action
The mode of action of this compound involves its interaction with Protox. The compound’s activated phenyl rings can undergo various typical reactions of aromatic compounds such as hydroxylation, nitration, halogenation, sulfonation, Friedel-Crafts alkylation, or acylation . These interactions result in the inhibition of Protox, disrupting the normal functioning of the enzyme .
Biochemical Pathways
The inhibition of Protox by this compound affects the heme and chlorophyll biosynthesis pathways . Protox catalyzes the last step in these pathways, and its inhibition leads to a disruption in the production of heme and chlorophyll . A specific nitroreductase, DnrA, has been found to catalyze the biotransformation of several diphenyl ether herbicides, potentially providing a pathway for the degradation and detoxification of these compounds .
Pharmacokinetics
Deuterium, being a stable isotope of hydrogen, is often used as a tracer for quantitation during the drug development process .
Result of Action
The primary result of the action of this compound is the inhibition of Protox, leading to a disruption in the biosynthesis of heme and chlorophyll . This can have significant effects at the molecular and cellular levels, particularly in organisms that rely on these pathways for vital functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used as a reference standard in environmental testing , indicating its stability under various conditions.
Biochemical Analysis
Biochemical Properties
Diphenyl-D10 ether plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable enzyme that interacts with diphenyl ether compounds is nitroreductase DnrA, which catalyzes the reduction of nitro groups to amino groups . This interaction is crucial for the biotransformation and detoxification of diphenyl ether herbicides. The enzyme’s affinity for diphenyl ether compounds is influenced by specific amino acid residues, such as Arg244, which affect the binding efficiency .
Cellular Effects
Diphenyl-D10 ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, diphenyl ether compounds have been shown to disrupt the growth of sensitive crops by accumulating in the soil and affecting subsequent plantings . This disruption can lead to altered gene expression and metabolic imbalances in affected plants. Additionally, diphenyl ether compounds can interfere with cellular signaling pathways, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of Diphenyl-D10 ether involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the enzyme nitroreductase DnrA binds to diphenyl ether compounds and catalyzes the reduction of nitro groups, thereby reducing their toxicity . This binding interaction is facilitated by specific amino acid residues that enhance the enzyme’s affinity for the compound. Furthermore, diphenyl ether compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenyl-D10 ether can change over time due to its stability and degradation. Diphenyl ether compounds have been observed to have long residual times in the soil, with half-lives ranging from 60 to 240 days . This prolonged presence can lead to gradual accumulation and persistent effects on cellular function. In vitro and in vivo studies have shown that the stability of diphenyl ether compounds can influence their long-term impact on cellular processes and overall organism health.
Dosage Effects in Animal Models
The effects of Diphenyl-D10 ether vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that diphenyl ether compounds can cause neurodevelopmental toxicity and endocrine disruption in mammals at elevated doses . These threshold effects highlight the importance of dosage considerations in evaluating the safety and efficacy of diphenyl ether compounds in biochemical research.
Metabolic Pathways
Diphenyl-D10 ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The enzyme nitroreductase DnrA plays a key role in the reduction of nitro groups in diphenyl ether compounds, converting them into less toxic amino derivatives . This metabolic pathway is crucial for the detoxification and elimination of diphenyl ether compounds from biological systems. Additionally, diphenyl ether compounds can affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
Within cells and tissues, Diphenyl-D10 ether is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, diphenyl ether compounds can bind to membrane transporters that facilitate their uptake and distribution within cells . This transport mechanism is essential for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of Diphenyl-D10 ether is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Diphenyl ether compounds can accumulate in the endoplasmic reticulum, mitochondria, or other organelles, where they exert their biochemical effects . This localization is critical for understanding the compound’s activity and function within cells. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the stability and activity of diphenyl ether compounds in different cellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl ether-d10 can be synthesized through a modification of the Williamson ether synthesis. This involves the reaction of phenol-d10 with bromobenzene in the presence of a base and a catalytic amount of copper:
C6D5OH + C6H5Br → (C6D5)2O + HBr
Another method involves the Ullmann reaction, where phenol-d10 reacts with iodobenzene in the presence of a copper catalyst:
C6D5OH + C6H5I → (C6D5)2O + HI
Industrial Production Methods: Industrial production of diphenyl-D10 ether typically involves high-pressure hydrolysis of chlorobenzene-d10 in the presence of a base. This method is efficient and yields high purity diphenyl-D10 ether.
Chemical Reactions Analysis
Types of Reactions: Diphenyl ether-d10 undergoes various chemical reactions typical of phenyl rings, including:
- Hydroxylation
- Nitration
- Halogenation
- Sulfonation
- Friedel–Crafts alkylation or acylation
- Hydroxylation : Uses reagents like hydrogen peroxide or osmium tetroxide.
- Nitration : Involves nitric acid and sulfuric acid.
- Halogenation : Uses halogens like chlorine or bromine.
- Sulfonation : Involves sulfur trioxide or chlorosulfonic acid.
- Friedel–Crafts Alkylation/Acylation : Uses alkyl or acyl chlorides in the presence of aluminum chloride.
Major Products: The major products formed from these reactions include hydroxylated, nitrated, halogenated, sulfonated, and alkylated/acylated derivatives of diphenyl-D10 ether.
Scientific Research Applications
Diphenyl ether-d10 has a wide range of applications in scientific research:
- Chemistry : Used as a solvent and reagent in various organic synthesis reactions.
- Biology : Employed in studies involving isotopic labeling to trace molecular pathways.
- Medicine : Investigated for its potential use in drug development and metabolic studies.
- Industry : Utilized in the production of high-temperature lubricants, fire retardants, and as a heat transfer agent.
Comparison with Similar Compounds
Similar Compounds:
- Diphenyl ether : The non-deuterated form, used in similar applications but lacks the isotopic labeling benefits.
- Polyhalogenated diphenyl ethers : Used as flame retardants but have different environmental and health impacts.
- Phenoxybenzene : Another ether compound with similar structural properties but different reactivity.
Uniqueness: Diphenyl ether-d10’s uniqueness lies in its deuterium content, which provides distinct advantages in isotopic labeling studies. This allows for more precise tracking and analysis of molecular interactions and pathways, making it an invaluable compound in various scientific fields.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIUVYZYUHIAEV-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Diphenyl-D10 ether particularly relevant in the context of sediment contamination and its impact on marine organisms?
A: Diphenyl-D10 ether, a deuterated form of Diphenyl ether, serves as a valuable tool in environmental research. Its use in a study by Foster et al. [] highlighted its ability to be bioaccumulated by Macoma balthica clams directly from contaminated sediment. This bioaccumulation process, where organisms absorb substances at a rate faster than they can eliminate them, raises concerns about the potential long-term impact of Diphenyl-D10 ether and similar compounds on marine ecosystems. The study demonstrated that Macoma clams accumulated Diphenyl-D10 ether from sediment at measurable rates, with a derived uptake transfer coefficient of 4.95 × 10−2 h−1 []. This finding underscores the importance of understanding the fate and transport of such compounds in the environment and their potential risks to marine life.
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